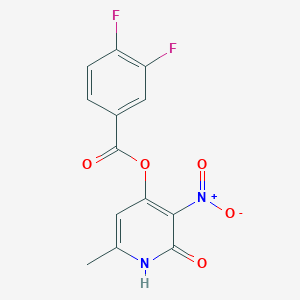
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate” is a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The molecule also seems to have a benzoate group, which is a common moiety in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyridine ring and a benzoate group, as mentioned above. The “6-methyl-3-nitro-2-oxo” part suggests that the pyridine ring is substituted with a methyl group at the 6-position, a nitro group at the 3-position, and a carbonyl group at the 2-position .Aplicaciones Científicas De Investigación
Antiviral Activity
The indole scaffold, which is present in our compound, has been associated with antiviral properties. Specifically, derivatives of indole have demonstrated inhibitory effects against viruses. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to be effective antiviral agents against influenza A .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .
Anticancer Potential
Our compound has been investigated for its role in cancer therapy. It has shown efficacy in inhibiting the growth of certain cancer cell lines. Further research is needed to explore its mechanism of action and potential clinical applications .
Protein Kinase Inhibition
As an inhibitor of protein kinases, our compound may play a crucial role in regulating cellular signaling pathways. Protein kinases are essential for cell growth, differentiation, and survival. Investigating its selectivity and specificity against specific kinases could provide valuable insights .
Antimicrobial Properties
Indole derivatives, including our compound, have demonstrated antimicrobial activity. These compounds may be useful in combating bacterial and fungal infections. Further studies are required to assess their efficacy against specific pathogens .
QSAR Studies and Drug Design
Quantitative Structure-Activity Relationship (QSAR) studies can help predict the biological activity of compounds based on their chemical structure. Researchers can explore the relationship between the molecular features of our compound and its pharmacological effects. Such insights aid in rational drug design .
Synthetic Chemistry and Derivative Exploration
Our compound serves as a valuable building block for synthetic chemistry. Scientists can modify its structure to create novel derivatives with enhanced properties. By systematically altering functional groups, researchers can optimize its pharmacokinetics, bioavailability, and therapeutic potential .
Mecanismo De Acción
Propiedades
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O5/c1-6-4-10(11(17(20)21)12(18)16-6)22-13(19)7-2-3-8(14)9(15)5-7/h2-5H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTDCEUQJIDKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2445943.png)


![2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid](/img/structure/B2445948.png)
![6-(4-Chlorophenyl)-2-[1-(cyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2445951.png)
![N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2445952.png)


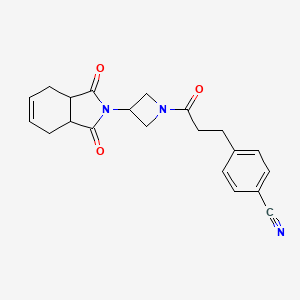
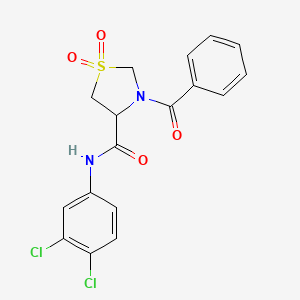

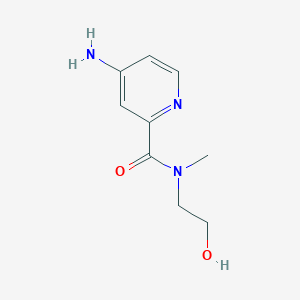
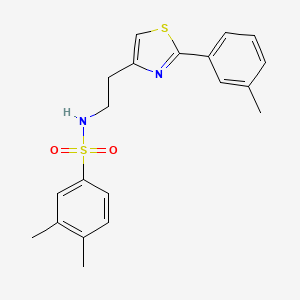
![N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2445965.png)